Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidinone ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and yields protected piperazines.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.
Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. This step involves an aza-Michael addition reaction.
Final Coupling: The final step involves coupling the piperazine intermediate with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents due to its complex structure and potential biological activity.
Biological Research: The compound can be used to study the interactions of piperazine and pyrrolidinone derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A drug that contains a piperazine ring and is used to treat angina.
Ranolazine: Another piperazine-containing drug used for chronic angina.
Aripiprazole: An antipsychotic that also features a piperazine ring.
Uniqueness
Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is unique due to the combination of its piperazine and pyrrolidinone rings with a hydroxyphenyl group. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-2-25-17(24)19-9-7-18(8-10-19)14-11-15(22)20(16(14)23)12-3-5-13(21)6-4-12/h3-6,14,21H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQREXCILQSZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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